3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1342074-21-8
VCID: VC3080260
InChI: InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3
SMILES: CCN1C(=NC2=C1N=CC=C2)C3CCNC3
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

CAS No.: 1342074-21-8

Cat. No.: VC3080260

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine - 1342074-21-8

Specification

CAS No. 1342074-21-8
Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name 3-ethyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C12H16N4/c1-2-16-11(9-5-7-13-8-9)15-10-4-3-6-14-12(10)16/h3-4,6,9,13H,2,5,7-8H2,1H3
Standard InChI Key DBROZJIAHFAWJP-UHFFFAOYSA-N
SMILES CCN1C(=NC2=C1N=CC=C2)C3CCNC3
Canonical SMILES CCN1C(=NC2=C1N=CC=C2)C3CCNC3

Introduction

Structural Characteristics and Properties

Molecular Structure

3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is characterized by a fused ring system consisting of an imidazole ring attached to a pyridine ring, forming the imidazo[4,5-b]pyridine core. This compound features an ethyl group at position 3 of the imidazole ring and a pyrrolidin-3-yl moiety at position 2. The molecule shares structural similarity with its isomer 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine, in which the positions of the ethyl and pyrrolidin-3-yl groups are reversed.

Physical and Chemical Properties

Based on analysis of similar imidazo[4,5-b]pyridine derivatives, the following properties can be anticipated for 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine:

PropertyValue/Description
Molecular FormulaC₁₂H₁₆N₄
Molecular Weight216.28 g/mol
Physical StateSolid at room temperature
SolubilityLikely soluble in polar organic solvents
pKaExpected to have basic properties due to nitrogen atoms
Log PEstimated 2.0-3.0 (moderate lipophilicity)

The compound contains multiple nitrogen atoms, which contribute to its basic character and potential hydrogen-bonding interactions. Like other imidazo[4,5-b]pyridine derivatives, this molecule would be expected to exhibit both hydrogen bond acceptor and donor properties, making it interesting for potential biological interactions .

Synthetic Approaches

General Synthetic Strategies for Imidazo[4,5-b]pyridines

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multiple reaction steps with careful control of conditions to achieve high yields and purity. Several synthetic routes have been developed for the imidazo[4,5-b]pyridine scaffold, which could be adapted for the synthesis of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine.

One common synthetic approach involves N-C-N bond formation reactions, which typically utilize diamines as starting materials that react with aldehydes or carboxylic acids. This approach has been employed in the presence of catalysts such as FeCl₃ or through aerial oxidation under heating conditions .

Another approach described in recent literature involves the use of solid acid catalysts, such as Al³⁺-exchanged K10 clay, for the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines . This method could potentially be adapted for the synthesis of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine by incorporating the appropriate pyrrolidine derivative.

Comparative Analysis with Related Compounds

Comparison with 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

The isomeric compound 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine shares the same molecular formula (C₁₂H₁₆N₄) and molecular weight (216.28 g/mol) as the target compound. The key difference lies in the positional arrangement of the ethyl and pyrrolidin-3-yl substituents. This positional isomerism is expected to result in distinct three-dimensional conformations, potentially affecting biological activities, receptor binding properties, and physicochemical characteristics.

Comparison with Other Imidazo[4,5-b]pyridine Derivatives

A more complex derivative, 2-[1-(4-tert-butylbenzene-1-sulfonyl)pyrrolidin-3-yl]-3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridine, has been documented with the following properties :

PropertyValue
Molecular Weight442.58 g/mol
Molecular FormulaC₂₃H₃₀N₄O₃S
LogP4.2392
LogD4.2391
LogSw-4.1419
Hydrogen Bond Acceptors8
Polar Surface Area60.405 Ų

Pharmacokinetic Considerations

Drug-Like Properties

Based on its structure, 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine would likely exhibit favorable drug-like properties according to Lipinski's Rule of Five:

  • Molecular weight < 500 Da (216.28 g/mol)

  • Moderate lipophilicity (estimated LogP between 2-3)

  • Limited hydrogen bond donors and acceptors

  • Small number of rotatable bonds

These properties suggest potential for good oral bioavailability, although specific experimental data would be required to confirm this assessment.

Metabolic Considerations

The structure of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine suggests several potential sites for metabolic transformation:

  • N-dealkylation of the ethyl group

  • Oxidation of the pyrrolidine ring

  • Hydroxylation of the imidazo[4,5-b]pyridine core

Research on related compounds has highlighted the importance of metabolic stability. For example, certain modifications to the imidazo[4,5-b]pyridine scaffold have been shown to improve metabolic profiles by removing metabolically labile groups such as morpholine . The relatively simple structure of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine might confer advantages in terms of metabolic stability compared to more complex derivatives.

Research Status and Future Directions

Current Research Status

While specific research focusing directly on 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is limited in the available literature, the broader class of imidazo[4,5-b]pyridines continues to be actively investigated for various applications, particularly in drug discovery.

Recent research has demonstrated that structural modifications to the imidazo[4,5-b]pyridine scaffold can significantly influence:

  • Potency against specific targets

  • Selectivity profiles

  • Pharmacokinetic properties including receptor occupancy (RO)

  • Blood-brain barrier penetration

These findings underscore the importance of systematic structure-activity relationship studies to optimize biological activities.

Future Research Opportunities

Several promising research directions for 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine and related compounds include:

  • Detailed characterization of its binding profile against various targets, particularly phosphodiesterases, kinases, and G-protein coupled receptors

  • Investigation of pharmacokinetic properties and metabolic pathways

  • Exploration of potential therapeutic applications based on the established bioactivities of the imidazo[4,5-b]pyridine class

  • Development of optimized synthetic routes for efficient scale-up production

  • Structure-based design of novel derivatives with enhanced properties

Analytical Methods for Characterization

Spectroscopic Techniques

Comprehensive characterization of 3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine would typically involve multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation, with characteristic chemical shifts expected for the imidazo[4,5-b]pyridine core, ethyl group, and pyrrolidine ring

  • Mass Spectrometry (MS): Expected to show a molecular ion peak corresponding to the molecular weight of 216.28 g/mol, with characteristic fragmentation patterns

  • Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for C=N, C=C, and N-H stretching vibrations

  • UV-Visible Spectroscopy: Expected to show characteristic absorption maxima due to the aromatic and heteroaromatic systems

Crystallographic Analysis

X-ray crystallography would provide definitive structural confirmation and detailed information about bond lengths, angles, and three-dimensional conformation. Such data would be valuable for understanding structure-activity relationships and for computational modeling studies aimed at predicting potential biological targets and binding modes.

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